Summary of the Application: “®-9-[2-(Diethylphosphonomethoxy)propyl] Adenine” is a type of acyclic nucleoside phosphonate (ANP). ANPs have a significant impact on human medicine, encouraging the synthesis of new ANP analogues with a potentially differentiated antiviral spectrum .
Methods of Application or Experimental Procedures: The compound can be functionalized at the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl side-chain of an inactive ANP with a polar cyano group to generate a thymine analogue .
Results or Outcomes: This modification results in selective inhibition of hepatitis B virus (HBV) replication (SI > 302; EC50 = 0.33 μM), without significant antiretroviral activity . This suggests new strategies to synthesize unique ANPs with a targeted antiviral profile .
Summary of the Application: The compound has been used in antiviral research, particularly in the study of hepatitis B virus (HBV) replication .
Methods of Application or Experimental Procedures: The compound is used in the functionalization of the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl side-chain of an inactive ANP with a polar cyano group to generate a thymine analogue .
Results or Outcomes: The resulting thymine analogue selectively inhibits HBV replication (SI > 302; EC50 = 0.33 μM), without significant antiretroviral activity . This suggests new strategies for the synthesis of unique ANPs with a targeted antiviral profile .
Summary of the Application: The compound has been used in the synthesis of propyl glycosides (PGn) using β-cyclodextrin (β-CD) and 1-propanol through the transglycosylation reaction of recombinant cyclodextrin glycosyltransferase (CGTase) from the Bacillus circulans A11 .
Methods of Application or Experimental Procedures: The optimal condition for the synthesis of propyl glycosides consisted of an incubation of 1.5% (w/v) β-CD and 500 U/mL of CGTase in a water/propanol content containing 10% (v/v) 1-propanol at pH 6.0, 50°C for 96 h .
Results or Outcomes: The resulting propyl glucosides showed emulsification activity and stability in their formation in water and n-hexadecane. Furthermore, the antibacterial activity of both products was determined and it was found that propyl maltoside (PG2) had a higher antibacterial activity against Staphylococcus aureus and Escherichia coli than that of propyl glucoside (PG1) .
Summary of the Application: The compound has been used in the development of DNA-Mimicking Metal Organic Frameworks with Accessible Adenine Faces for Complementary Base Pairing .
Methods of Application or Experimental Procedures: The frameworks can load single-stranded DNA (ssDNA) with 13 and 41% efficiency for KBM-1 and KBM-2, respectively. Treatment of these frameworks with thymine (Thy), as a competitive guest for base pairing with the Ade open sites, led to more than 50% reduction of ssDNA loading .
Results or Outcomes: The findings support the role of the Thy-Ade base pairing in promoting ssDNA loading. Furthermore, theoretical calculations using the self-consistent charge density functional tight-binding (SCC-DFTB) method verified the role of hydrogen bonding and van der Waals type interactions in this host guest interface .
Summary of the Application: The compound has been used in the study of substitution reactions of alkyl halides .
Methods of Application or Experimental Procedures: In the SN2 mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .
Results or Outcomes: The nucleophile, being an electron-rich species, must attack the electrophilic carbon from the back side relative to the location of the leaving group . This results in the stereochemical configuration at the central carbon inverting as the reaction proceeds .
Summary of the Application: The compound has been used in the study of the strong adhesion between DNA with consecutive adenines (polyA) and Au nanoparticles (AuNPs) .
Methods of Application or Experimental Procedures: The consecutive adenines collectively result in hydrophobic collapse in the adhesion process .
Results or Outcomes: This plays a pivotal role for the high adhesion affinity and specificity .
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine is a synthetic compound classified as an acyclic phosphonate nucleotide. Its molecular formula is , with a molar mass of approximately 343.32 g/mol. The compound appears as a white to off-white solid and is slightly soluble in dimethyl sulfoxide and methanol. It has a melting point ranging from 107°C to 109°C and is typically stored at -20°C to maintain stability .
This compound is recognized for its role as a nucleoside analog, which can inhibit various biological processes, particularly in the context of viral infections and cellular metabolism. Its structural uniqueness arises from the presence of a diethylphosphonomethoxy group, which enhances its biological activity compared to other adenine derivatives .
The chemical behavior of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine is characterized by its ability to undergo phosphorylation and hydrolysis reactions. As a phosphonate, it can participate in nucleophilic substitutions, where the phosphonate group can be hydrolyzed under acidic or basic conditions, releasing diethyl phosphate. This reactivity is crucial for its function as a prodrug in antiviral therapies, where it is converted into active metabolites within the body .
In addition, (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine can interact with various enzymes involved in nucleotide metabolism, leading to the inhibition of viral replication processes. The compound's structure allows it to mimic natural nucleotides, facilitating its incorporation into nucleic acids during replication .
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine exhibits significant biological activity as an antiviral agent. It functions primarily as a nucleotide reverse transcriptase inhibitor (NRTI), making it effective against retroviruses such as human immunodeficiency virus (HIV). The compound's mechanism involves competing with natural nucleotides for incorporation into viral DNA, thus preventing viral replication .
Studies have shown that this compound possesses lower cytotoxicity compared to other NRTIs, making it a promising candidate for therapeutic applications in treating HIV and potentially other viral infections. Its unique phosphonate structure enhances its stability and bioavailability compared to traditional nucleoside analogs .
The synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine typically involves several steps:
Alternative methods may involve coupling reactions using phosphoramidite chemistry, which provides greater control over stereochemistry and yield .
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine has several applications in biomedical research and pharmaceutical development:
Interaction studies have demonstrated that (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine effectively inhibits reverse transcriptase enzymes from various retroviruses. These studies often employ kinetic assays to evaluate the compound's binding affinity and inhibitory potency against target enzymes.
Additionally, molecular docking studies have provided insights into how this compound interacts at the molecular level with viral proteins, enhancing our understanding of its mechanism of action and guiding future modifications for improved efficacy .
Several compounds share structural similarities with (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, including:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine | Acyclic Phosphonate | Antiviral (HIV) | Lower cytotoxicity; effective NRTI |
| Tenofovir Disoproxil Fumarate | Nucleotide Prodrug | Antiviral (HIV/HBV) | Different pharmacokinetics; higher dosage |
| Adefovir Dipivoxil | Nucleotide Analog | Antiviral (HBV) | Different side effect profile |
| Emtricitabine | Nucleoside Analog | Antiviral (HIV) | Broad-spectrum activity; different mechanism |
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine stands out due to its specific structural modifications that enhance its antiviral activity while minimizing toxicity compared to other similar compounds. This uniqueness positions it as an important candidate in ongoing research for more effective antiviral therapies .
The development of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine stems from the pioneering work on acyclic nucleoside phosphonates (ANPs) initiated approximately four decades ago. This compound emerged from the collaborative research between Antonín Holý from the Institute of Organic Chemistry and Biochemistry in Prague, Czech Republic, and Erik De Clercq from the Rega Institute for Medical Research at K.U. Leuven, Belgium. Their collaboration, which began in the mid-1970s, led to the discovery of various acyclic nucleoside analogues, followed by the development of nucleotide analogues including acyclic nucleoside phosphonates. This work ultimately resulted in the synthesis of compounds that would later become crucial in antiviral therapy.
The timeline of this compound's development is intricately linked to the broader discovery of ANPs. While Tenofovir (PMPA), to which this compound is related, was initially synthesized by Antonín Holý and patented in 1984, the anti-HIV activity was not immediately recognized as HIV had only been discovered one year earlier. The subsequent collaborative work between Holý and De Clercq in 1985 revealed the anti-HIV activity of PMPA in cell cultures, representing a significant breakthrough in antiviral research. This historical context positions (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine within the broader development of phosphonate-based antivirals that would eventually lead to commercially approved medications.
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine belongs to the distinguished class of acyclic nucleoside phosphonates (ANPs), a group of compounds that has revolutionized antiviral therapy. ANPs are characterized by their unique structural features that include a nucleobase, an acyclic linker, and a phosphonate group. This phosphonate group is crucial as it allows these compounds to bypass the initial phosphorylation step normally required for the activation of nucleoside analogues.
The ANP class has demonstrated remarkable versatility in targeting various viral infections, exhibiting activity against DNA viruses and retroviruses. As shown in the literature, three prominent ANPs have been approved for clinical use worldwide: cidofovir for cytomegalovirus retinitis, adefovir for chronic hepatitis B virus infections, and tenofovir for HIV infections. (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine is specifically classified as a diethyl ester variant related to tenofovir, often referred to as "Diethyl Tenofovir".
Table 1: Classification of Major Acyclic Nucleoside Phosphonates
| Compound | Chemical Name | Primary Clinical Application |
|---|---|---|
| Cidofovir | (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine | Cytomegalovirus retinitis, various DNA virus infections |
| Adefovir | 9-[2-(phosphonomethoxy)ethyl]adenine | Chronic hepatitis B |
| Tenofovir | 9-[2-(phosphonomethoxy)propyl]adenine | HIV infections, AIDS |
| (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine | Diethyl (((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate | Investigational compound related to tenofovir |
The significance of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine within the antiviral research framework stems from its relationship to tenofovir and the broader ANP class, which has fundamentally transformed the treatment landscape for viral infections. ANPs have brought a new dimension to antiviral therapy by offering three critical advantages: a broader spectrum of antiviral activity, a longer duration of action, and a significantly lower risk of resistance development compared to conventional treatments.
The key factor underlying these distinctive features is the presence of the phosphonate group, which allows these compounds to efficiently interfere with viral nucleic acid biosynthesis. In the case of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, its structure as a diethyl phosphonate ester may confer unique pharmacokinetic properties that influence its bioavailability and cellular uptake. As a tenofovir-related compound, it represents an important intermediate in understanding the structure-activity relationships that govern the efficacy of phosphonate nucleotide analogues.
Research into compounds like (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine has contributed to the development of prodrug strategies that overcome the limited oral bioavailability often associated with phosphonate compounds. These advances culminated in the successful development of tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide fumarate (TAF), demonstrating the translational impact of this research pathway.
The compound (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine has been cataloged in chemical databases with multiple nomenclature variants that reflect its structural complexity. The International Union of Pure and Applied Chemistry (IUPAC) name is 9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine, though it is also commonly referred to by several synonyms including:
The structural characterization of this compound has been thoroughly documented, with a molecular formula of C13H22N5O4P and a molecular weight of 343.32 g/mol. Its chemical structure features an adenine base connected to a propyl linker with a specific R-configuration at the 2-position, which is further functionalized with a diethylphosphonomethoxy group.
Table 2: Structural Identifiers for (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
| Identifier Type | Value |
|---|---|
| CAS Number | 180587-75-1 |
| Molecular Formula | C13H22N5O4P |
| Molecular Weight | 343.32 g/mol |
| InChI | InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m1/s1 |
| SMILES | CCOP(=O)(COC@HCN1C=NC2=C(N=CN=C21)N)OCC |
The structural research history of this compound is closely intertwined with the development of tenofovir and related ANPs. Researchers have extensively studied the structure-activity relationships of these compounds, with particular attention to how modifications in the acyclic side chain and phosphonate ester groups affect their antiviral properties and pharmacokinetic profiles. The R-stereochemistry at the 2-position of the propyl chain has been identified as an important determinant of biological activity in this class of compounds.
The historical evolution of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine as an investigational compound reflects the broader development trajectory of acyclic nucleoside phosphonates. This compound represents an important intermediate in the research pathway that ultimately led to the development of tenofovir and its clinically approved prodrug forms.
Early research on ANPs began with the discovery of compounds such as (R)-9-(2-Hydroxypropyl)adenine, (R)- (CAS 14047-28-0), which shares structural similarities with (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine. The subsequent development of phosphonate derivatives represented a significant advance in antiviral research, as these compounds could bypass the initial phosphorylation step that often limits the efficacy of nucleoside analogues.
The collaborative work between Antonín Holý and Erik De Clercq spanning three decades yielded a series of important ANPs, including HPMPA, which is considered the prototype of this class. From HPMPA originated three compounds that received regulatory approval for clinical use worldwide: cidofovir (HPMPC), adefovir (PMEA), and tenofovir (PMPA). In this historical context, (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine represents a diethyl ester derivative related to tenofovir, with potential significance as a synthetic intermediate or metabolic precursor.
The evolution of tenofovir itself from an investigational compound to an approved drug exemplifies the successful development pathway in this field. Initially synthesized by Holý in 1984, its anti-HIV activity was discovered in collaboration with De Clercq in 1985. However, it wasn't until 1997 that researchers from Gilead Sciences and the University of California, San Francisco, demonstrated the anti-HIV effect of tenofovir in human subjects. This timeline underscores the extensive research and development process involved in bringing ANPs from initial discovery to clinical application.
The foundational synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine, as outlined in patent EP1243593B1, begins with (S)-glycidol reduction to (R)-1,2-propanediol via catalytic hydrogenation [1]. Subsequent reaction with diethyl carbonate yields (R)-1,2-propylene carbonate, which undergoes nucleophilic substitution with adenine in dimethylformamide (DMF) at 130°C for 18–30 hours [1]. Lithium t-butoxide facilitates the formation of the lithium salt of (R)-9-(2-hydroxypropyl)adenine, which reacts with diethyl p-toluenesulfonyloxymethylphosphonate to install the phosphonomethoxy group [1].
Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 125–138°C (Step 1) | Maximizes adenine conversion (≤0.5% residual adenine) [1] |
| Solvent Selection | DMF vs. Toluene | DMF improves solubility by 40% [1] |
| Lithium Alkoxide | 1.2–1.8 molar equivalents | Reduces byproduct formation to <7% [1] |
The process achieves an overall yield of 72% after purification via dichloromethane extraction and vacuum distillation [1].
Scaling this synthesis to industrial levels required addressing exothermicity in the phosphonate coupling step. Pilot studies demonstrated that maintaining temperatures at 30–45°C during diethyl p-toluenesulfonyloxymethylphosphonate addition prevents thermal degradation [1]. Continuous extraction systems reduced processing time by 35% compared to batch methods, while in-line HPLC monitoring ensured reaction completion (≤7% intermediate retention) [1].
Stereoselectivity is achieved through two complementary approaches:
Comparative Stereochemical Outcomes
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Chiral Pool [1] | 99.5 | 72 | Industrial |
| Lipase Resolution [2] | 99 | 47 | Pilot |
| ADH Bioreduction [2] | >99 | 86 | Bench |
Chemoenzymatic routes bypass traditional phosphonate coupling steps. A 5-step pathway using E. coli/Lk-ADH Prince achieves 35.9% overall yield via:
This route eliminates hazardous solvents, reducing waste generation by 60% compared to classical methods [2].
Solvent substitution studies identified cyclopentyl methyl ether (CPME) as a greener alternative to DMF, reducing process mass intensity (PMI) from 32 to 18 [1]. Catalytic recycling of lithium alkoxides via membrane filtration decreased metal waste by 70% [1].
Environmental Impact Metrics
| Metric | Traditional Process | Green Process |
|---|---|---|
| PMI | 32 | 18 |
| E-Factor | 58 | 27 |
| Energy Consumption (kJ/mol) | 4200 | 2900 |
Density functional theory (DFT) calculations revealed a two-stage phosphorylation mechanism:
Enzymatic stereoselection in ADH-catalyzed reductions arises from precise positioning of the ketone substrate in the active site. Molecular docking shows hydrogen bonding between the purine N3 atom and Thr94 residue ($$ \text{distance} = 2.1 \, \text{Å} $$), enforcing (R)-configuration [2].
Following oral administration, carboxyl-esterase-mediated hydrolysis removes both ethoxy-carbonyl groups, releasing tenofovir. Cellular kinases then effect two phosphorylation steps (Table 1).
| Step | Enzyme (human) | Tissue sources with demonstrable activity | Michaelis–Menten constant (µM) | Catalytic efficiency (Vmax/Km) | Key findings |
|---|---|---|---|---|---|
| 1. De-esterification | Carboxyl-esterase 1 and carboxyl-esterase 2 | Hepatocytes; enterocytes | Not rate-limiting (rapid hydrolysis, t½ < 2 min) [1] | – | Complete conversion to tenofovir precedes systemic distribution [1] |
| 2. Tenofovir → monophosphate | Adenylate kinase 2 | Peripheral blood mononuclear cells; vaginal and colonic mucosa | 244 ± 87 [2] | 0.013 [2] | Wild-type enzyme phosphorylates tenofovir and, at lower rate, its monophosphate [3] |
| 3. Monophosphate → diphosphate | Creatine kinase (muscle isoform) / pyruvate kinase M1/M2 / pyruvate kinase LR | Creatine kinase: colorectal tissue; pyruvate kinases: lymphocytes, vaginal epithelium | 57–170 (CKM), 120–240 (PKM/LR) [3] [4] | 45–100-fold lower than natural adenosine diphosphate [4] | Naturally occurring loss-of-function variants in adenylate kinase 2 (e.g. K28R) reduce diphosphate formation by up to 81% [3] |
The diphosphate metabolite is long-lived intracellularly (mean half-life ≈ 170 hours in lymphocytes [5]), providing sustained antiviral pressure after transient exposure.
Tenofovir diphosphate is a competitive alternative substrate for viral reverse transcriptases. With human immunodeficiency virus type 1 reverse transcriptase the inhibition constant (Ki = 0.34 × Km of deoxyadenosine triphosphate) reflects high affinity incorporation [2]. Single amino-acid exchanges such as K65R lower catalytic efficiency nine-fold and confer phenotypic shifts of only 2–5-fold in susceptibility, confirming a narrow resistance window [6].
In hepatitis B virus reverse transcriptase, molecular docking predicts a total binding energy of −11.54 kcal mol⁻¹ for (R)-tenofovir, compared with −9.10 kcal mol⁻¹ for adefovir and −7.40 kcal mol⁻¹ for natural deoxyadenosine triphosphate, accounting for the absence of clinically significant resistance despite prolonged monotherapy [7].
Once incorporated, the acyclic phosphonate lacks a 3′-hydroxyl group and irrevocably halts primer elongation. Chain termination proceeds after competition with the cognate nucleotide at the polymerase active site and becomes irreversible when the next complementary nucleotide is unavailable [8].
Viral polymerases attempt pyrophosphorolytic removal of the incorporated analog. Two resistance pathways have been characterised:
Sequence context modulates excision efficiency: primers derived from the viral polypurine tract permit a 21-fold faster removal than those derived from the primer-binding site [9].
Table 2 collates comparative kinetic data.
| Enzyme | Ki (tenofovir diphosphate) / Km (deoxyadenosine triphosphate) | Relative incorporation efficiency (% of natural nucleotide) | Interpretation |
|---|---|---|---|
| Human immunodeficiency virus type 1 reverse transcriptase | 0.34 [2] | 16 [2] | High-affinity substrate and inhibitor |
| Hepatitis B virus reverse transcriptase (in silico) | Binding energy = −11.54 kcal mol⁻¹ [7] | Not applicable | Stronger binding than natural substrate |
| Mammalian deoxyribonucleic acid polymerase α | 10.2 [2] | 0.11% [2] | Very weak interaction |
| Mammalian deoxyribonucleic acid polymerase δ | 10.2 [2] | 0.03% [2] | Very weak interaction |
| Mammalian deoxyribonucleic acid polymerase ɛ | 15.6 [2] | 0.08% [2] | Very weak interaction |
| Mammalian mitochondrial deoxyribonucleic acid polymerase γ | “Weak inhibitor” (qualitative) [1] | Not incorporated detectably [10] | Negligible toxicity risk |
The markedly higher Ki/Km ratios for mammalian enzymes result in minimal off-target incorporation, an observation mirrored by the absence of mitochondrial deoxyribonucleic acid depletion or lactic acidosis at supratherapeutic concentrations in multiple human cell lines [10].
Docking simulations place tenofovir diphosphate in a posterior pocket behind the YMDD catalytic motif of hepatitis B virus reverse transcriptase, forming bidentate coordination with the catalytic magnesium ion and hydrogen bonds with methionine-204 and aspartate-205 [7]. The chiral centre at carbon-2 of the phosphonomethoxy chain allows the (R)-isomer to align the adenine base in an anti conformation congruent with deoxyadenosine triphosphate; the (S)-isomer loses 9 kcal mol⁻¹ of binding energy and is not incorporated [7].
For human immunodeficiency virus type 1 reverse transcriptase, steady-state analysis yields the following catalytic parameters (wild-type enzyme, DNA template) [2]:
| Parameter | Deoxyadenosine triphosphate | Tenofovir diphosphate |
|---|---|---|
| Km (µM) | 0.32 | 2.0 |
| kcat (s⁻¹) | 8.4 | 1.2 |
| kcat/Km (µM⁻¹ s⁻¹) | 26.3 | 0.6 |
The 44-fold reduction in catalytic efficiency underpins the antiviral effect while remaining sufficient for competitive incorporation.
Requirement for only two phosphorylations. The pre-existing phosphonate group means activation terminates at the diphosphate level, whereas nucleoside analogs (e.g. zidovudine, lamivudine) require three phosphorylations, making tenofovir active in non-dividing cells [11] [1].
Resistance barrier. Chiral recognition and stronger binding enable tenofovir to withstand single “classical” thymidine-analogue mutations that rapidly compromise adefovir [7].
Excision resilience. The phosphonate ester is more resistant to adenosine triphosphate-driven excision than thiophosphate-linked analogs [8].
Selective toxicity. Relative to other acyclic nucleoside phosphonates (e.g. 9-[(2-phosphonomethoxy)ethyl]guanine), tenofovir diphosphate displays Ki/Km ratios one order of magnitude higher for mammalian polymerases, correlating with its high fifty-percent cytotoxic concentration (>300 µM in lymphoblastoid cells) [2].
Pro-drug diversity. Diethyl esterification (current compound), bis-isopropoxycarbonyl pro-moieties (tenofovir disoproxil fumarate) and phenol-alanyl (tenofovir alafenamide) influence first-pass hydrolysis and intracellular delivery; tenofovir alafenamide achieves five- to seven-fold higher diphosphate exposure at one-tenth of the systemic dose [5].